![molecular formula C28H24Cl2N2O3S B2618188 N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide CAS No. 314042-75-6](/img/structure/B2618188.png)
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide
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Overview
Description
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbazole core substituted with dichloro groups, a hydroxypropyl chain, and a benzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of the compound N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is the ASIC3 ion channel . This channel is involved in pain sensation and inflammation, and its inhibition can lead to potential therapeutic applications in conditions such as stroke, epilepsy, and cancer .
Mode of Action
This compound acts as an inhibitor of the ASIC3 ion channel . By binding to this channel, it effectively blocks the flow of ions, thereby reducing the sensation of pain and inflammation .
Biochemical Pathways
The inhibition of the ASIC3 ion channel by this compound affects the pain signaling pathway . This leads to a decrease in the transmission of pain signals, resulting in an analgesic effect .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The result of the action of this compound is a reduction in pain and inflammation due to its inhibition of the ASIC3 ion channel . This could potentially be beneficial in the treatment of conditions such as stroke, epilepsy, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the carbazole core, followed by chlorination to introduce the dichloro groups. The hydroxypropyl chain is then attached through a nucleophilic substitution reaction. Finally, the benzenesulfonamide moiety is introduced via sulfonation and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dichloro groups can be reduced to form mono-chloro or dechlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
- Anti-inflammatory Properties : Research indicates that this compound can significantly reduce inflammation by modulating pain signaling pathways through ASIC3 inhibition.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, making it a candidate for further exploration in cancer therapeutics .
Biological Research
- Antimicrobial Activity : The unique structure of the compound allows for investigation into its efficacy against various pathogens. Studies have shown it may possess broad-spectrum antibacterial properties .
- Biological Probes : Its fluorescent properties make it suitable for use as a biological probe in cellular studies.
Material Science
- Organic Electronics : The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to its electronic properties derived from the carbazole core .
- Advanced Materials Development : It serves as a building block for synthesizing more complex organic materials, enhancing the performance of electronic devices.
Case Study 1: Anticancer Properties
A study evaluated the effects of N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted specific modifications that enhanced its antimicrobial potency.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide
- N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide
Uniqueness
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both dichloro and sulfonamide groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development .
Biological Activity
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a carbazole moiety, which is known for various biological activities, including antibacterial, antifungal, and antitumor properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in therapeutic contexts.
- Molecular Formula : C28H24Cl2N2O3S
- Molecular Weight : 539.47 g/mol
- CAS Number : 314042-75-6
The biological activity of this compound is largely attributed to its interaction with cellular targets involved in critical pathways such as apoptosis, cell proliferation, and inflammation. The presence of the carbazole core enhances its ability to intercalate into DNA and inhibit topoisomerases, leading to disrupted cellular processes in cancer cells.
Anticancer Activity
Research has shown that compounds with a carbazole backbone exhibit promising anticancer properties. Studies indicate that this compound effectively induces apoptosis in various cancer cell lines through:
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells.
- Apoptotic Pathways : Activation of caspase-dependent pathways leading to programmed cell death.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have reported:
- Inhibition of Gram-positive and Gram-negative bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
Antiparasitic Effects
The carbazole derivatives have been noted for their efficacy against protozoan parasites:
- Inhibition of Plasmodium falciparum : The compound shows significant antimalarial activity by disrupting parasite metabolism.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
Study 2 | Reported effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
Study 3 | Showed antiparasitic activity with rapid absorption and bioavailability in animal models, indicating potential for oral administration. |
Properties
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2N2O3S/c1-19-7-11-24(12-8-19)36(34,35)32(22-5-3-2-4-6-22)18-23(33)17-31-27-13-9-20(29)15-25(27)26-16-21(30)10-14-28(26)31/h2-16,23,33H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXQLJDOLBHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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